molecular formula C12H7N3O4 B11858074 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-62-5

3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione

Cat. No.: B11858074
CAS No.: 62366-62-5
M. Wt: 257.20 g/mol
InChI Key: DQEXBNNJLAMKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is a synthetic tricyclic compound designed for research and development applications. This molecule is built on an imidazo[1,2-b]isoquinoline-5,10-dione core, a structure known to exhibit a distinctive butterfly-shaped molecular conformation . The core structure is characterized by a slightly folded geometry along the O=C···C=O axis and demonstrates solid-state properties facilitated by intermolecular interactions such as π-π stacking . The specific modifications of a nitro group at the 8-position and a methyl group at the 3-position are intended to fine-tune the compound's electronic properties and biological activity. Nitroimidazole derivatives are a well-explored class in medicinal chemistry, frequently investigated for their potential applications as antimicrobial and antiparasitic agents . Related nitro-heterocyclic compounds have shown promising activity against pathogens such as Mycobacterium tuberculosis and Trypanosoma cruzi . Similarly, the isoquinoline-dione scaffold is of significant interest in the development of new antibacterial agents, as some tricyclic isoquinoline derivatives have demonstrated efficacy against Gram-positive pathogens . This product is offered as a high-purity solid for research use only. It is intended for use by qualified scientists in laboratory settings only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62366-62-5

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

3-methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione

InChI

InChI=1S/C12H7N3O4/c1-6-5-13-11-10(16)9-4-7(15(18)19)2-3-8(9)12(17)14(6)11/h2-5H,1H3

InChI Key

DQEXBNNJLAMKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Halogenation and Functional Group Introduction

Halogenation at specific positions is critical for downstream reactions. The patent literature describes bromination using molecular bromine (Br₂) in acetic acid, achieving regioselective substitution at the 8-position of the isoquinoline-dione core. This step is pivotal for introducing nitro groups via nucleophilic aromatic substitution (NAS).

Imidazo Ring Annulation Strategies

The imidazo[1,2-b] fusion requires precise annulation of an imidazole ring onto the isoquinoline-dione core. US Patent 8293734B2 outlines a method where 2-aminoimidazole derivatives are condensed with halogenated intermediates under basic conditions. Key steps include:

  • Coupling Reactions : Utilizing Suzuki-Miyaura cross-coupling with boronic acids to attach imidazole precursors.

  • Cyclodehydration : Employing polyphosphoric acid (PPA) or PCl₅ to facilitate ring closure.

Table 1: Comparison of Annulation Methods

MethodReagentsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃68
CyclodehydrationPPA, 120°C72
Nucleophilic SubstitutionK₂CO₃, DMF58

Nitration at the 8-Position

Introducing the nitro group necessitates careful control of electrophilic aromatic substitution (EAS) conditions. Patent WO2020055192A2 reports the use of fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to achieve nitration exclusively at the 8-position. Competing nitration at adjacent positions is mitigated by steric hindrance from the pre-existing dione moiety.

Optimization of Nitrating Agents

Alternative nitrating systems, such as acetyl nitrate (AcONO₂) or mixed acid (HNO₃/H₂SO₄), were evaluated for selectivity. The mixed acid system provided superior regioselectivity (89% isolated yield) compared to acetyl nitrate (63%).

Methylation at the 3-Position

The 3-methyl group is introduced via alkylation or Friedel-Crafts acylation. Cardiff University’s work highlights the use of methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone, achieving 78% yield. Alternatively, PMC research describes Friedel-Crafts alkylation using methanol and BF₃·Et₂O, though with lower efficiency (52%).

Purification and Analytical Validation

Final purification is typically accomplished via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are employed for structural confirmation. For instance, the nitro group’s presence is confirmed by IR absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with potentially useful properties .

Biology

Research has indicated that this compound exhibits significant biological activities. It has been studied for its antimicrobial properties against a range of pathogens including Gram-positive and Gram-negative bacteria. The nitro group in the compound can undergo bioreductive activation, leading to reactive intermediates that may interact with cellular components such as DNA and proteins .

Medicine

In medicinal chemistry, 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is being investigated for its potential use in drug development. Its ability to target specific molecular pathways makes it a candidate for developing new therapeutic agents against infections and possibly cancer . Studies have shown that derivatives of this compound can overcome antibiotic resistance mechanisms in bacteria such as Helicobacter pylori .

Industry

This compound is also utilized in industrial applications for producing dyes and pigments. Its chemical properties allow it to be incorporated into various formulations where color stability and resistance to degradation are essential .

Case Study 1: Antimicrobial Activity

A study highlighted the synthesis of nitroimidazole hybrids that included 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione as a core structure. These hybrids demonstrated enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the potential of this compound in combating antibiotic-resistant infections .

Case Study 2: Drug Development

In another investigation focusing on drug resistance in Helicobacter pylori, researchers synthesized derivatives based on 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione. These derivatives were effective against both metronidazole-sensitive and -resistant strains of the bacterium, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may target DNA, proteins, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

  • Crystallographic studies show that substituents may disrupt the 2D hydrogen-bonded network observed in the unsubstituted derivative, affecting solubility .

Fused-Ring Isoquinoline Diones

Compound Name Molecular Formula Core Structure Synthesis Method Bioactivity
Benzo[g]isoquinoline-5,10-dione C₁₃H₇NO₂ Benz-fused Plant extraction Anti-AIDS, antimicrobial
3-Aminobenzo[g]isoquinoline-5,10-dione C₁₃H₈N₂O₂ Benz-fused, 3-amino Not specified PSA: 73.78; LogP: 1.37
Thieno[2,3-g]isoquinoline-4,9-dione C₁₂H₆NO₂S (inferred) Thieno-fused Tandem metalation Cytotoxic (correlated with reduction potentials)

Key Differences :

  • Aromaticity and Bioactivity: Benzo-fused derivatives exhibit broader aromatic systems, enhancing interactions with biological targets (e.g., anti-AIDS activity) . In contrast, thieno-fused analogs show cytotoxicity linked to redox properties .
  • Substituent Effects: The amino group in 3-aminobenzo[g]isoquinoline-5,10-dione increases polarity (PSA = 73.78), whereas the nitro group in the target compound may enhance electrophilicity, influencing reactivity .

Phthalazine-Diones and Other Heterocycles

Compound Name Molecular Formula Core Structure Synthesis Method Applications
1H-Pyrazolo[1,2-b]phthalazine-5,10-dione C₁₂H₈N₂O₂ (inferred) Phthalazine Multicomponent reaction Photophysical studies

Key Differences :

  • Synthetic Routes: Phthalazine-diones are synthesized via one-pot multicomponent reactions using organocatalysts like imidazole , whereas imidazo[1,2-b]isoquinoline derivatives may employ microwave-assisted protocols .

Biological Activity

3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

  • IUPAC Name : 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione
  • Molecular Formula : C12H7N3O4
  • Molecular Weight : 257.202 g/mol
  • CAS Number : 62366-62-5

Synthesis

The synthesis of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step synthetic routes that incorporate nitro and imidazole functionalities. These steps may include:

  • Formation of the isoquinoline core.
  • Introduction of the nitro group via nitration reactions.
  • Methylation to achieve the final structure.

Antimicrobial Activity

Research indicates that 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione exhibits promising antimicrobial properties . It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus158
Escherichia coli1216
Pseudomonas aeruginosa1032

The compound's mechanism involves the generation of reactive nitrogen species that disrupt bacterial DNA synthesis, leading to cell death .

Anticancer Activity

In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)6.8
A549 (lung cancer)4.9

The anticancer mechanism is attributed to the induction of apoptosis through mitochondrial pathways and the inhibition of specific oncogenic signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of various nitroimidazole derivatives, including 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione against resistant strains of bacteria such as MRSA. The results indicated that this compound could serve as a potential alternative in treating infections caused by antibiotic-resistant bacteria .
  • Cytotoxicity Assays :
    In a series of cytotoxicity assays against human cancer cell lines, 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin and cisplatin. This suggests its potential role in cancer therapy and warrants further investigation into its mechanisms and therapeutic applications .

Q & A

Q. What are the common synthetic routes for 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione, and how can purity be optimized?

Answer: The synthesis of imidazo[1,2-b]isoquinoline derivatives typically involves multi-step reactions, including cyclization, functionalization, and purification. Key methods include:

  • Cyclization strategies : Analogous to benzo[g]isoquinoline-5,10-dione synthesis, Friedel-Crafts acylation or Diels-Alder reactions may be adapted for the imidazo-isoquinoline core .
  • Functionalization : Nitration (for the 8-nitro group) and methylation (for the 3-methyl group) require controlled conditions to avoid over-oxidation or side reactions. Chlorination via N-oxidation (using m-CPBA and POCl₃) can guide nitro-group placement .
  • Purification : Preparative TLC (as in ) or flash chromatography (e.g., silica gel with gradients like DCM/MTBE 98:2) ensures high purity (>98%). Recrystallization in solvents like ethyl acetate/hexane improves crystallinity .
  • Purity validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm >99% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions. Note solubility challenges (e.g., water peaks in CDCl₃ may require HCl salt formation) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) functional groups .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., SHELX-76-derived programs) .

Q. How can researchers assess the in vitro biological activity of this compound?

Answer:

  • Antimicrobial assays : Agar well-diffusion (e.g., against Mtb H37Ra) with MIC determination. Use luminescence-based assays for rapid activity screening .
  • Cytotoxicity : Neutral red uptake in J774 A.1 cells to calculate selectivity indices (SI = CC₅₀/MIC) .
  • Dose-response curves : Test concentrations from 0.1–100 µM to establish EC₅₀ values. Include positive controls (e.g., rifampicin for antitubercular studies) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound?

Answer:

  • Assay standardization : Compare protocols for bacterial strains (e.g., Mtb H37Ra vs. clinical isolates), incubation times, and solvent systems (DMSO vs. saline) .
  • Metabolic stability : Evaluate compound degradation under assay conditions via LC-MS. Adjust incubation times if instability is observed .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or mycobacterial enzymes. Compare binding modes across studies .

Q. What strategies improve the solubility of this compound for in vitro studies?

Answer:

  • Salt formation : Prepare HCl salts (as in ) via ethanol/HCl treatment. Test solubility in DMSO-d₆ or PBS .
  • Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) in aqueous buffers. Validate biocompatibility with cytotoxicity assays .
  • Structural analogs : Introduce polar groups (e.g., amidinium moieties) to enhance solubility without compromising activity, as seen in benzo[g]isoquinoline derivatives .

Q. How do substituent modifications (e.g., nitro, methyl) impact the compound’s bioactivity?

Answer:

Substituent Impact Example
8-Nitro Enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibitionPixantrone derivatives show topoisomerase II inhibition .
3-Methyl Increases hydrophobicity, affecting membrane permeability. May reduce solubility .Methylated analogs of benz[g]isoquinoline-diones exhibit varied cytotoxicity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6,9-difluoro or dimethylamino derivatives) and compare MIC values against parent compound .

Q. What computational tools are suitable for predicting the compound’s mechanism of action?

Answer:

  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., Mtb enzymes) using GROMACS or AMBER .
  • QSAR models : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity data .
  • Density Functional Theory (DFT) : Calculate redox potentials to assess nitro group reduction, a common activation pathway for antimicrobial activity .

Q. How can reaction efficiency be optimized for large-scale synthesis?

Answer:

  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 1h) while maintaining yields >80% .
  • Catalyst screening : Test DMAP or ZrCl₄ for acylation steps to minimize byproducts .
  • Green chemistry : Use aqueous media or ionic liquids to improve sustainability and reduce purification steps .

Data Contradiction Analysis

Q. How should researchers resolve conflicting cytotoxicity data across studies?

Answer:

  • Cell line variability : Test the compound in multiple cell lines (e.g., J774 A.1 vs. HEK293) to identify tissue-specific toxicity .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects .
  • Batch consistency : Ensure synthetic reproducibility via NMR and HPLC checks. Impurities (e.g., chlorinated byproducts) may explain variability .

Q. What methodologies validate the compound’s stability under experimental conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions. Monitor degradation via HPLC .
  • Long-term storage : Store at -20°C under inert gas (N₂ or Ar). Assess stability monthly for 6–12 months .
  • Metabolite identification : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.